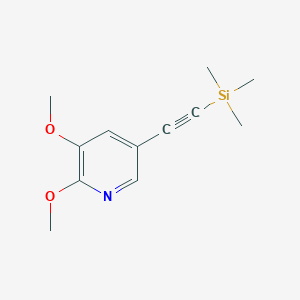
Octahydroindolizine-2-carboxylic acid
Overview
Description
Octahydroindolizine-2-carboxylic acid is a bicyclic alkaloid that belongs to the class of pyrrolizidine-based macrocyclic compounds. It has the IUPAC name octahydro-2-indolizinecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H15NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h7-8H,1-6H2,(H,11,12) . This indicates the molecular structure of the compound. For a detailed molecular structure analysis, specialized software or databases that can interpret this InChI code would be useful. Physical And Chemical Properties Analysis
This compound has a molecular weight of 169.22 g/mol . It is a powder at room temperature . For more specific physical and chemical properties, it would be best to refer to a detailed chemical database or the compound’s Material Safety Data Sheet (MSDS).Scientific Research Applications
Biosynthesis in Fungi
The biosynthesis of pipecolic acid from L-lysine in Rhizoctonia leguminicola, a fungal parasite, involves the conversion of L-lysine to pipecolate, which is then used to form toxic octahydroindolizine alkaloids such as slaframine and swainsonine. This process indicates a critical role of octahydroindolizine derivatives in fungal biochemistry and toxin production (Wickwire et al., 1990).
Inhibitory Effects on Glycosidase Enzymes
Polyhydroxy derivatives of octahydroindolizine isolated from plants and microorganisms have shown potent inhibitory effects on glycosidase enzymes from various organisms. This suggests their potential applications in agricultural and medical research, especially as enzyme inhibitors (Fellows, 1986).
Chemical Synthesis and Modification
Octahydroindolizine derivatives have been synthesized through various chemical reactions. The addition of 2-(N-arylformimidoyl)pyridines to carbanions and subsequent reduction has produced octahydroindolizine derivatives, indicating the compound’s versatility and potential in synthetic organic chemistry (Sprake & Watson, 1976).
Spectroscopic Analysis and Conformation Study
13C NMR spectroscopy has been used to analyze octahydroindolizines, including the study of their conformations. Such studies are crucial for understanding the chemical properties and potential applications of these compounds in various scientific fields (Sonnet, Netzel, & Mendoza, 1979).
Anti-inflammatory Properties
Octahydroindolizine-type alkaloids from Dendrobium crepidatum have shown significant anti-inflammatory effects. This suggests their potential in developing new anti-inflammatory drugs or treatments (Hu et al., 2020).
Organocatalytic Synthesis
An enantioselective organocatalytic synthesis method has been developed for octahydroindolizine core structures. This showcases the compound's significance in advancing synthetic methodologies in organic chemistry (Wang, Kumano, Kano, & Maruoka, 2009).
Synthesis of Complex Molecules
Octahydroindolizine derivatives are used in the synthesis of complex molecules like angiotensin-converting enzyme inhibitors, indicating their importance in pharmaceutical synthesis (Brion et al., 1992).
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Octahydroindolizine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to altered cellular responses . It also affects the expression of specific genes, which can result in changes in protein synthesis and cellular function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and inhibit their activity by blocking the active site or inducing conformational changes . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can also result in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . It is important to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by specific enzymes to produce intermediate compounds that participate in further biochemical reactions . These metabolic pathways can influence the overall effects of this compound on cellular function and metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound can accumulate in specific compartments or organelles, where it exerts its effects . The distribution of this compound within tissues can also influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression . Its localization within the cell can determine its specific biochemical effects and overall impact on cellular function .
properties
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)7-5-8-3-1-2-4-10(8)6-7/h7-8H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTFWJPLXOUJMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(CC2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Furo[3,2-b]pyridin-7-amine](/img/structure/B1390470.png)

![3-[3-Fluoro-4-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390474.png)







![2-(Trimethylsilyl)furo[3,2-b]pyridine-6-carbaldehyde](/img/structure/B1390484.png)

![4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one](/img/structure/B1390487.png)